Isoleucine benzyl ester p-toluenesulfonate
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Overview
Description
Isoleucine benzyl ester p-toluenesulfonate is a chemical compound with the molecular formula C20H27NO5S and a molecular weight of 393.506 g/mol . It is a derivative of the amino acid isoleucine, where the carboxyl group is esterified with benzyl alcohol and the resulting ester is further reacted with p-toluenesulfonic acid to form the p-toluenesulfonate salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoleucine benzyl ester p-toluenesulfonate typically involves the esterification of isoleucine with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting benzyl ester is then reacted with p-toluenesulfonic acid to form the p-toluenesulfonate salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification and sulfonation reactions, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Isoleucine benzyl ester p-toluenesulfonate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The p-toluenesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution .
Major Products
The major products formed from these reactions include isoleucine, benzyl alcohol, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Isoleucine benzyl ester p-toluenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of isoleucine benzyl ester p-toluenesulfonate involves its interaction with various molecular targets and pathways. The ester group can be hydrolyzed to release isoleucine, which can then participate in metabolic pathways related to protein synthesis and amino acid metabolism . The p-toluenesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
- Valine benzyl ester p-toluenesulfonate
- Phenylalanine benzyl ester p-toluenesulfonate
- Tyrosine benzyl ester p-toluenesulfonate
- Glycine benzyl ester p-toluenesulfonate
Uniqueness
Isoleucine benzyl ester p-toluenesulfonate is unique due to its specific structure, which combines the properties of isoleucine with the reactivity of the benzyl ester and p-toluenesulfonate groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
benzyl 2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWVXTVKSVYPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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